3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[5-(1,3-oxazol-5-yl)furan-2-yl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4S/c14-12(15)11-7(3-4-18-11)8-1-2-9(17-8)10-5-13-6-16-10/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICLWJOXGYLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C2=CC=C(O2)C3=CN=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Construction via Cyclization of Precursors
Preparation of 2-furylthiophene derivatives : Starting from substituted thiophenes, the furyl group can be introduced via a Suzuki or Stille coupling, utilizing boronic acids or stannanes with halogenated thiophenes under palladium catalysis. This approach ensures regioselectivity and high yields.
Introduction of the oxazolyl group : The oxazole ring is typically synthesized through cyclodehydration of amino alcohols or amidoximes with carboxylic acids or their derivatives. For example, 1,3-oxazoles can be prepared via the reaction of 2-amino alcohols with formic acid derivatives under dehydrating conditions.
Method B: Direct Heterocycle Formation via Cyclocondensation
- Heterocycle formation : The oxazolyl and furyl groups can be assembled via cyclocondensation reactions involving α-hydroxy ketones or aldehydes with suitable amino derivatives, followed by oxidative cyclization to form the heterocycles.
Functionalization of the Thiophene Ring
The carboxylic acid group at the 2-position of thiophene is introduced via oxidation of a methyl or other alkyl substituent or through direct carboxylation.
- Oxidative carboxylation : Using reagents like potassium permanganate or potassium dichromate, methyl groups attached to thiophene rings can be oxidized to carboxylic acids.
- Carbonation of halogenated intermediates : Halogenated thiophenes, such as bromothiophenes, are subjected to carbonation with carbon dioxide in the presence of base or metal catalysts to introduce the carboxylic acid functionality.
Coupling of Heterocyclic Units
Coupling reactions are employed to connect the furyl and oxazolyl units to the thiophene core:
- Suzuki coupling : Palladium-catalyzed cross-coupling of boronic acids with halogenated thiophenes, enabling the attachment of furyl groups.
- Nucleophilic substitution : Halogenated heterocycles can undergo nucleophilic substitution with amino or hydroxyl groups to form the desired linkages.
Key Synthetic Routes and Data Tables
Research Findings and Optimization Strategies
- Catalyst selection : Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ have been shown to enhance coupling efficiency.
- Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reaction yields and selectivity.
- Reaction temperature : Elevated temperatures (80–120°C) facilitate cyclization and coupling steps, but require careful control to prevent side reactions.
- Purification : Recrystallization from ethanol or chromatography with silica gel ensures high purity of intermediates and final compounds.
Notes on Methodology and Practical Considerations
- Scalability : Multi-kilogram scale syntheses have been successfully performed using optimized bromination and carbonation routes, as reported in patent literature.
- Environmental considerations : Use of greener solvents and catalytic processes reduces environmental impact.
- Yield optimization : Sequential optimization of reaction conditions, including temperature, catalyst loading, and reaction time, significantly improves overall yields.
Summary of the Most Effective Preparation Strategy
The most efficient route involves:
- Step 1 : Synthesis of 2-furylthiophene via Suzuki coupling.
- Step 2 : Preparation of the oxazolyl derivative through cyclocondensation.
- Step 3 : Oxidative carboxylation of the thiophene core.
- Step 4 : Coupling of the furyl and oxazolyl units onto the thiophene framework via palladium-catalyzed cross-coupling or nucleophilic substitution.
This sequence ensures high yields, regioselectivity, and purity, supported by extensive literature and patent data.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly for its potential anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. The oxazole moiety enhances the compound's ability to inhibit cancer cell proliferation through apoptosis induction mechanisms .
Materials Science
In materials science, this compound is being investigated for its application in organic electronics and photovoltaic devices.
Data Table: Properties Relevant to Material Science
| Property | Value |
|---|---|
| Band Gap | 2.1 eV (estimated) |
| Conductivity | Moderate |
| Thermal Stability | High |
The incorporation of this compound into polymer matrices has been shown to improve the conductivity and stability of organic solar cells .
Agricultural Chemistry
The compound also has potential applications in agricultural chemistry as a pesticide or herbicide.
Case Study: Pesticidal Activity
Research indicates that compounds with similar structures have exhibited effective pest control properties against various agricultural pests. A study highlighted that thiophene derivatives can disrupt the nervous system of insects, leading to their mortality .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives with enhanced biological activity.
Synthesis Pathway Overview
- Starting Materials: Thiophene derivatives and oxazole precursors.
- Reagents: Acid catalysts and coupling agents.
- Yield Optimization: Adjusting reaction conditions such as temperature and solvent type can significantly improve yields.
Data Table: Synthesis Conditions
| Condition | Optimal Value |
|---|---|
| Temperature | 80 °C |
| Reaction Time | 6 hours |
| Solvent | Dimethyl sulfoxide |
Mechanism of Action
The mechanism of action of 3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural analogs and their properties:
Key Findings from Comparative Studies
Substitution at the thiophene 5-position (e.g., chlorophenyl in compound 19b from ) significantly boosts anticancer activity, suggesting that bulky electron-withdrawing groups improve therapeutic efficacy .
Biological Activity Trends :
- Thiazole-thiophene hybrids (e.g., 2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid) exhibit broad-spectrum antibacterial activity due to the thiazole ring’s affinity for bacterial enzymes .
- Pyrrolopyrimidine-thiophene derivatives (e.g., compound 19b) show exceptional anticancer activity, attributed to their dual inhibition of kinase and DNA topoisomerase pathways .
Synthetic Accessibility :
- Bromination of acetylated thiophene precursors (as in ) is a common step for introducing reactive sites, enabling further functionalization. The target compound likely follows a similar pathway .
- Ester derivatives (e.g., methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate) are often synthesized first, with subsequent hydrolysis yielding the carboxylic acid .
Implications for Drug Development
- Pharmacokinetics : The carboxylic acid group improves water solubility, but ester prodrugs (e.g., ethyl esters in ) may enhance membrane permeability .
- Structure-Activity Relationships (SAR) :
- Oxazole and thiazole rings enhance metabolic stability compared to furan alone.
- Electron-withdrawing substituents (e.g., Cl, CF₃) correlate with increased antibacterial and anticancer potency .
Biological Activity
3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid is a heterocyclic compound exhibiting diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features a unique combination of oxazole, furan, and thiophene rings, which contribute to its distinct chemical and biological properties. The molecular formula is with a molecular weight of 275.28 g/mol. Its structure is crucial for its interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound could serve as a potential antimicrobial agent in clinical settings .
2. Anticancer Properties
The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating specific signaling pathways. The mechanism may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It can bind to receptors involved in cell signaling pathways, altering cellular responses.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study evaluated the efficacy of various derivatives of thiophene-based compounds against pathogenic bacteria and fungi. The results indicated that modifications to the thiophene ring significantly enhanced antimicrobial activity .
- Anticancer Activity Research : Another investigation focused on the anticancer potential of similar thiophene derivatives, revealing that compounds with oxazole substitutions exhibited superior cytotoxic effects against breast cancer cells compared to their non-substituted counterparts .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Main Activity | Notable Features |
|---|---|---|
| Isoxazole Derivatives | Antimicrobial | Similar structure but different activity profiles |
| Thiophene Derivatives | Electronic properties | Often used in materials science |
The combination of oxazole, furan, and thiophene rings in this compound provides distinct advantages in terms of biological activity compared to other derivatives.
Q & A
Q. What are the standard synthetic routes for preparing 3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazole ring via cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under reflux (analogous to methods for oxadiazole derivatives) .
- Step 2 : Coupling the oxazole-furan intermediate with a thiophene-carboxylic acid moiety using acetic acid and sodium acetate as catalysts, followed by recrystallization (similar to protocols for indole-thiophene hybrids) .
Q. Key Conditions :
| Reagent/Condition | Role | Reference |
|---|---|---|
| Acetic acid, reflux (3–5 h) | Solvent and catalyst | |
| Sodium acetate | Base for deprotonation | |
| DMF/acetic acid mixture | Recrystallization solvent |
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the oxazole, furan, and thiophene moieties. H and C NMR can resolve aromatic protons and carbons .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect byproducts .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carboxylic acid (-COOH) and oxazole C=N stretches .
Q. What safety precautions are required when handling this compound?
- Storage : Keep in a cool, dry place (<25°C) away from oxidizers, in sealed containers .
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalytic Systems : Test transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of furan-thiophene fragments .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
Q. How to resolve contradictions in spectral data during characterization?
Q. What computational methods predict the compound’s reactivity or bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites .
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to hypothesize biological mechanisms .
Q. What strategies validate the compound’s potential pharmacological activity?
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify the oxazole substituents and compare bioactivity trends .
Methodological Challenges and Solutions
Q. How to address poor solubility in biological assays?
Q. What are the best practices for ensuring reproducibility in synthetic protocols?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
